molecular formula C17H23F3O2Si B15062113 (R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne

(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne

Cat. No.: B15062113
M. Wt: 344.4 g/mol
InChI Key: SMLLIJPVNJBAHL-CQSZACIVSA-N
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Description

Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a trifluoromethyl group and a butynyl group protected by a tert-butyldimethylsilyl (TBDMS) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- typically involves multiple steps. One common method includes the protection of a hydroxyl group with a TBDMS group, followed by the introduction of a trifluoromethyl group and a butynyl group through various organic reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: The trifluoromethyl and butynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the butynyl group can participate in various chemical reactions. The TBDMS group serves as a protective group, allowing selective reactions to occur at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,3-bis(1,1-dimethylethyl)-
  • Benzene, 1,1-dimethylethyl-
  • Benzene, [[[(1S,2R)-3-bromo-2-[(1E)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]-2,4-dimethyl-3-cyclohexen-1-yl]oxy]methyl]-

Uniqueness

Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- is unique due to the combination of its trifluoromethyl and butynyl groups, which confer distinct chemical properties and reactivity. The presence of the TBDMS group also allows for selective reactions, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C17H23F3O2Si

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl-dimethyl-[(2R)-1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl]oxysilane

InChI

InChI=1S/C17H23F3O2Si/c1-7-14(22-23(5,6)16(2,3)4)12-21-15-10-8-9-13(11-15)17(18,19)20/h1,8-11,14H,12H2,2-6H3/t14-/m1/s1

InChI Key

SMLLIJPVNJBAHL-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H](COC1=CC=CC(=C1)C(F)(F)F)C#C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(COC1=CC=CC(=C1)C(F)(F)F)C#C

Origin of Product

United States

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